molecular formula C9H12FNO B13979017 (1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine

(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine

Katalognummer: B13979017
Molekulargewicht: 169.20 g/mol
InChI-Schlüssel: KACDKCFGMFKABP-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate imine, followed by reduction to the amine using a suitable reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: The use of transition-metal catalysts to facilitate the reduction and amination steps.

    Solvent Selection: The choice of solvents that enhance the solubility of reactants and products, such as organic solvents like ethanol or methanol.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with the (1R) configuration.

    (1S)-1-(2-chloro-3-methoxyphenyl)ethan-1-amine: A similar compound with a chlorine atom instead of a fluorine atom.

    (1S)-1-(2-fluoro-3-hydroxyphenyl)ethan-1-amine: A similar compound with a hydroxy group instead of a methoxy group.

Uniqueness

(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring, along with the (1S) stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C9H12FNO

Molekulargewicht

169.20 g/mol

IUPAC-Name

(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI-Schlüssel

KACDKCFGMFKABP-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C1=C(C(=CC=C1)OC)F)N

Kanonische SMILES

CC(C1=C(C(=CC=C1)OC)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.